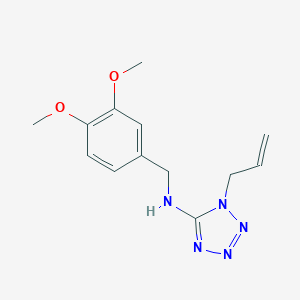![molecular formula C16H18FN5OS B499708 {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B499708.png)
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, starting with the preparation of the furan and tetrazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrazole moiety is often introduced via a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines.
科学的研究の応用
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
Benzyl alcohol: A simple aromatic alcohol with a hydroxyl group attached to a benzene ring.
Uniqueness
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its combination of a furan ring, a fluorophenyl group, and a tetrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C16H18FN5OS |
|---|---|
分子量 |
347.4g/mol |
IUPAC名 |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H18FN5OS/c1-22-16(19-20-21-22)24-10-2-9-18-11-14-7-8-15(23-14)12-3-5-13(17)6-4-12/h3-8,18H,2,9-11H2,1H3 |
InChIキー |
UCWHVWSDXBQDPO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=C(C=C3)F |
正規SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499625.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B499626.png)
![N-[4-(methylsulfanyl)benzyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499627.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499628.png)

![N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499634.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B499635.png)
![N-(3-bromobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499638.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499641.png)
![Dimethyl 5-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]isophthalate](/img/structure/B499643.png)

![1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine](/img/structure/B499645.png)
![N-(4-ethoxy-3-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499646.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B499648.png)
